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molecular formula C8H8O4S B1280142 Methyl 4-acetoxythiophene-3-carboxylate CAS No. 65369-31-5

Methyl 4-acetoxythiophene-3-carboxylate

Cat. No. B1280142
M. Wt: 200.21 g/mol
InChI Key: LULQEVLYHKUJHR-UHFFFAOYSA-N
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Patent
US04239897

Procedure details

4.04 Parts of 3-acetoxy-dihydrothiophene-4-carboxylic acid methyl ester are reacted with 1.76 parts by volume of sulfuryl chloride in 50 parts by volume of chloroform in the course of one hour at 0° C. The end product is isolated from the reaction mixture by the method described in Example 1c. 3.64 parts (91% of theory) of 3-acetoxy-thiophene-4-carboxylic acid methyl ester of melting point 56°-58° C. are obtained.
Name
3-acetoxy-dihydrothiophene-4-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]([O:10][C:11](=[O:13])[CH3:12])[CH2:7][S:8][CH:9]=1)=[O:4].S(Cl)(Cl)(=O)=O>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]([C:5]1[C:6]([O:10][C:11](=[O:13])[CH3:12])=[CH:7][S:8][CH:9]=1)=[O:4]

Inputs

Step One
Name
3-acetoxy-dihydrothiophene-4-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C(CSC1)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The end product is isolated from the reaction mixture by the method

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C(=CSC1)OC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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